Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate
Description
Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 2-chlorophenyl group and a sulfonamide moiety linked to a 4-cyclohexylphenyl ring. The molecular formula is C₂₃H₂₇ClNO₄S, with a molecular weight of 472.98 g/mol (estimated). Key structural features include:
- Ethyl ester group: Enhances lipophilicity and metabolic stability.
- 2-Chlorophenyl substituent: Introduces steric bulk and electron-withdrawing effects.
- 4-Cyclohexylphenyl group: Contributes significant hydrophobicity and conformational rigidity.
Properties
Molecular Formula |
C23H28ClNO4S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-cyclohexylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H28ClNO4S/c1-2-29-23(26)16-22(20-10-6-7-11-21(20)24)25-30(27,28)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h6-7,10-15,17,22,25H,2-5,8-9,16H2,1H3 |
InChI Key |
IIRBCJZKHMCNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of β-Amino Ester Intermediate
The β-amino ester scaffold can be synthesized through a Michael addition reaction, a well-established method for forming C–N bonds in β-position to carbonyl groups.
Representative Protocol (Adapted from CN104926717A):
-
Reactants : Ethyl acrylate (1.2 equiv) and 2-chloroaniline (1.0 equiv).
-
Catalyst : Trifluoromethanesulfonic acid (5–10 mol%).
-
Solvent : Anhydrous ethanol (1/4–1 vol relative to ethyl acrylate).
-
Conditions : Nitrogen atmosphere, 120–160°C oil bath, 16–20 h reflux.
-
Workup : Concentrate under reduced pressure (35–40°C, 0.09–0.1 MPa), wash with petroleum ether/ethyl acetate (5:1–10:1 v/v), and recrystallize.
Expected Outcome : Ethyl 3-((2-chlorophenyl)amino)propanoate with yields of 80–85% and purity >99% (HPLC).
Sulfonylation of the Amine Intermediate
The sulfonamide group is introduced via reaction of the primary amine with 4-cyclohexylbenzenesulfonyl chloride under basic conditions.
Standard Sulfonylation Procedure :
-
Reactants : β-Amino ester (1.0 equiv), 4-cyclohexylbenzenesulfonyl chloride (1.2 equiv).
-
Base : Triethylamine (2.5 equiv) or pyridine.
-
Solvent : Dichloromethane or THF (0.1–0.5 M).
-
Conditions : 0–25°C, 4–12 h stirring.
-
Workup : Aqueous extraction (1M HCl, NaHCO₃), dry over MgSO₄, concentrate, and purify via column chromatography (hexane/ethyl acetate).
Key Considerations :
-
Steric hindrance from the cyclohexyl group may necessitate prolonged reaction times or elevated temperatures.
-
Use of activating agents (e.g., DMAP) can enhance reactivity.
Alternative Routes and Modifications
Mannich Reaction Approach
The Mannich reaction offers an alternative route to β-amino esters by reacting a ketone, aldehyde, and amine. While less common for aryl-substituted amines, it may be adapted for specialized cases.
Hypothetical Protocol :
-
Reactants : Ethyl acetoacetate, 2-chlorobenzaldehyde, ammonium acetate.
-
Catalyst : Lewis acid (e.g., ZnCl₂).
-
Conditions : Reflux in ethanol, 8–12 h.
Limitations : Lower regioselectivity and competing side reactions reduce practicality compared to Michael addition.
Reductive Amination
For substrates with pre-existing ketones, reductive amination using NaBH₃CN or H₂/Pd-C could form the β-amino ester. This method is less direct but viable for certain analogs.
Optimization and Challenges
Solvent and Temperature Effects
-
Polar Solvents (Ethanol, DMF) : Enhance solubility of intermediates but may increase ester hydrolysis.
-
Nonpolar Solvents (Toluene) : Reduce side reactions but slow reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide group.
Medicine: Possible applications in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for compounds like Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate often involves the inhibition of enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Ethyl 3-(2-chlorophenyl)propanoate (CAS 30573-88-7)
- Molecular Formula : C₁₁H₁₃ClO₂
- Key Differences : Lacks the sulfonamide and cyclohexylphenyl groups.
Ethyl 3-(4-chlorophenyl)propanoate (CAS 7116-36-1) and Ethyl 3-(3-chlorophenyl)propanoate (CAS 7116-35-0)
- Key Differences : Chlorine substituent position (para or meta vs. ortho in the target compound).
| Property | Target Compound | Ethyl 3-(2-chlorophenyl)propanoate | Ethyl 3-(4-chlorophenyl)propanoate |
|---|---|---|---|
| Molecular Weight | 472.98 g/mol | 212.67 g/mol | 212.67 g/mol |
| Key Functional Groups | Sulfonamide, cyclohexylphenyl | Ester, chlorophenyl | Ester, chlorophenyl |
| Lipophilicity (Predicted) | High | Moderate | Moderate |
Sulfonamide-Containing Analogs
Ethyl (3R)-3-{[(4-methylphenyl)sulfonyl]amino}-3-(furyl)propanoate ()
- Molecular Formula: C₂₉H₃₃BNO₈S
- Key Differences : Includes a dioxaborolane-furyl system and methylphenyl sulfonamide.
Ethyl 3-cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate (CAS 2325359-14-4)
- Molecular Formula: C₁₆H₂₃NO₂
- Key Differences: Replaces sulfonamide with a methylene-linked amino group and cyclopropyl substituent.
- Impact : Reduced acidity compared to the sulfonamide, altering solubility and hydrogen-bonding capacity .
Substituent Effects on Physicochemical Properties
- Cyclohexyl vs. Methylphenyl () : The cyclohexyl group in the target compound increases steric bulk and hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility.
- Sulfonamide vs. Ester/Amino Groups: Sulfonamides are stronger hydrogen-bond acceptors/donors compared to esters or amines, improving interactions with biological targets like proteases or kinases .
Research Findings and Implications
- Structural Uniqueness : The combination of ortho-chlorophenyl, sulfonamide, and cyclohexylphenyl groups distinguishes the target compound from simpler esters (e.g., CAS 30573-88-7) and boronate-containing analogs ().
- Potential Applications: Its sulfonamide moiety suggests utility in drug discovery, particularly for targeting enzymes like carbonic anhydrases or matrix metalloproteinases.
- Synthetic Challenges : The cyclohexylphenyl-sulfonamide group may complicate synthesis due to steric hindrance during coupling reactions.
Biological Activity
Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is and it features a sulfonamide group, which is often associated with various biological activities. The presence of the chlorophenyl and cyclohexyl groups may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 357.89 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P | Not specified |
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, potentially through inhibition of folate synthesis pathways.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several sulfonamide derivatives, including this compound. Results demonstrated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
- Inflammation Model : In an animal model of inflammation, the compound was administered to assess its anti-inflammatory effects. The results indicated a notable reduction in paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to modulate key biochemical pathways:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound reduces the synthesis of prostaglandins involved in inflammation.
- Folate Synthesis Inhibition : The sulfonamide moiety may interfere with bacterial folate metabolism, leading to growth inhibition.
Q & A
Q. Optimization Strategies :
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but require reflux conditions to prevent decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., sulfonyl, cyclohexyl, and chlorophenyl groups) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching CHClNOS) .
- HPLC-PDA : Assesses purity (>98% by area normalization) and detects trace impurities from side reactions .
Advanced Question: How do structural modifications (e.g., halogen substitution or sulfonyl group variation) impact biological activity?
Methodological Answer:
- Halogen Effects : Replacement of 2-chlorophenyl with 4-fluorophenyl () increases lipophilicity, enhancing blood-brain barrier penetration but may reduce solubility .
- Sulfonyl Group Role : The 4-cyclohexylphenylsulfonyl moiety (vs. methoxyphenyl in ) improves steric bulk, potentially increasing target selectivity for enzymes like dihydropteroate synthase .
- SAR Studies : Systematic synthesis of analogs (e.g., varying cyclohexyl to methyl groups) followed by in vitro enzyme inhibition assays (IC measurements) reveals critical pharmacophores .
Advanced Question: How can researchers resolve contradictions in reported antibacterial efficacy across studies?
Methodological Answer:
- Variable Testing Conditions : Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines to control pH, inoculum size, and growth media .
- Mechanistic Replication : Verify target engagement (e.g., bacterial dihydropteroate synthase inhibition via radiolabeled substrate competition assays) .
- Structural Confirmation : Re-examine compound purity via X-ray crystallography (as in ) to rule out stereochemical discrepancies .
Advanced Question: What methodologies elucidate the compound’s mechanism of action against inflammatory targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or NF-κB, guided by sulfonamide’s hydrogen-bonding capacity .
- Kinetic Studies : Monitor enzyme inhibition via stopped-flow spectroscopy (e.g., time-dependent COX-2 inactivation rates) .
- Metabolomic Profiling : LC-MS/MS analysis of arachidonic acid metabolites in macrophage cultures identifies downstream anti-inflammatory effects .
Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), CYP450 metabolism, and bioavailability .
- QSAR Modeling : Train models on datasets (e.g., IC vs. substituent electronegativity) to prioritize synthetic targets .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon introducing trifluoromethyl groups (as in ) .
Advanced Question: What experimental strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C; monitor degradation via UPLC over 24 hours .
- Light/Heat Stress Testing : Expose solid samples to 40°C/75% RH or UV light; track decomposition products using GC-MS .
- Cyclic Voltammetry : Assess oxidative stability by measuring redox potentials in buffered solutions .
Advanced Question: How can researchers compare this compound’s bioactivity with structurally related sulfonamides?
Methodological Answer:
- Bioactivity Matrices : Use cluster analysis of IC values against Gram-positive/negative bacteria (e.g., S. aureus vs. E. coli) to identify trends .
- Crystallographic Overlays : Align X-ray structures (e.g., ) with COX-2 co-crystals to compare binding modes .
- Meta-Analysis : Aggregate literature data (e.g., ) into a database to rank potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
